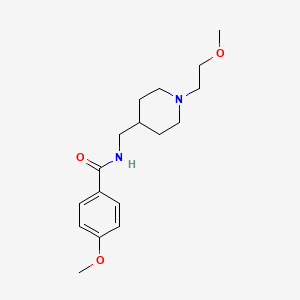![molecular formula C17H26FN5O B2399863 N-[3-Fluor-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamid CAS No. 439121-36-5](/img/structure/B2399863.png)
N-[3-Fluor-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide is a complex organic compound that features a piperazine ring and a fluorinated aromatic ring
Wissenschaftliche Forschungsanwendungen
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the piperazine derivatives. The key steps include:
Fluorination: Introduction of the fluorine atom into the aromatic ring.
Piperazine Formation: Synthesis of the piperazine ring, often through cyclization reactions.
Amide Bond Formation: Coupling of the fluorinated aromatic ring with the piperazine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wirkmechanismus
The mechanism of action of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and piperazine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide
- N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide
- 4-fluoro-N-[4-(4-methylpiperazino)phenyl]benzenesulfonamide
Uniqueness
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide is unique due to its specific combination of a fluorinated aromatic ring and a piperazine moiety, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN5O/c1-21-8-10-23(11-9-21)16-3-2-14(12-15(16)18)20-17(24)13-22-6-4-19-5-7-22/h2-3,12,19H,4-11,13H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNYTVOMZQTFAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CN3CCNCC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride](/img/structure/B2399780.png)
![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)


![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2399789.png)




![1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2399797.png)


